Sulfo-Cy3 maleimide (potassium)
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Overview
Description
Sulfo-Cy3 maleimide (potassium) is a water-soluble fluorescent dye with a maleimide functionality at the end of a short alkyl linker. It is commonly used for labeling antibodies and other labile proteins due to its high reactivity with thiol groups . The compound is a derivative of Cyanine3 maleimide and is known for its excellent water solubility, which eliminates the need for organic co-solvents during labeling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3 maleimide (potassium) involves the reaction of Cyanine3 dye with maleimide. The process typically includes the following steps:
Preparation of Cyanine3 Dye: Cyanine3 dye is synthesized through a series of condensation reactions involving indole derivatives and aldehydes.
Maleimide Functionalization: The Cyanine3 dye is then reacted with maleimide in the presence of a base, such as potassium carbonate, to form the maleimide derivative.
Industrial Production Methods
Industrial production of Sulfo-Cy3 maleimide (potassium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine3 Dye: Large-scale synthesis of Cyanine3 dye using automated reactors.
Maleimide Functionalization: Continuous flow reactors are used to ensure efficient and consistent functionalization of the dye with maleimide.
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy3 maleimide (potassium) primarily undergoes thiol-maleimide reactions, which are a type of nucleophilic addition reaction. The maleimide group reacts with thiol groups (-SH) present in proteins and peptides to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing biomolecules, such as cysteine residues in proteins.
Conditions: The reaction is typically carried out in aqueous buffer solutions at neutral pH (7.0-7.5) and room temperature.
Major Products
The major product of the reaction is a thiol-labeled biomolecule, where the Sulfo-Cy3 maleimide (potassium) is covalently attached to the thiol group of the biomolecule .
Scientific Research Applications
Sulfo-Cy3 maleimide (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Commonly used for labeling proteins, peptides, and nucleic acids in various biological assays.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring due to its fluorescent properties.
Industry: Employed in the development of biosensors and diagnostic kits
Mechanism of Action
The mechanism of action of Sulfo-Cy3 maleimide (potassium) involves the formation of a covalent bond between the maleimide group and thiol groups in biomolecules. This reaction results in the stable attachment of the fluorescent dye to the biomolecule, allowing for its detection and analysis . The molecular targets are typically thiol-containing proteins and peptides, and the pathway involves nucleophilic addition of the thiol group to the maleimide .
Comparison with Similar Compounds
Sulfo-Cy3 maleimide (potassium) is unique due to its high water solubility and strong fluorescent properties. Similar compounds include:
TAMRA Maleimide: Another fluorescent dye with similar applications but different spectral properties.
Alexa Fluor 555 Maleimide: Known for its high photostability and brightness.
DyLight 550 Maleimide: Offers improved photostability and brightness compared to traditional dyes.
BODIPY TMR-X Maleimide: Known for its high fluorescence quantum yield.
Sulfo-Cy3 maleimide (potassium) stands out due to its excellent water solubility, which makes it suitable for labeling sensitive biomolecules without the need for organic co-solvents .
Properties
Molecular Formula |
C36H41KN4O9S2 |
---|---|
Molecular Weight |
777.0 g/mol |
IUPAC Name |
potassium;(2E)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C36H42N4O9S2.K/c1-35(2)26-22-24(50(44,45)46)13-15-28(26)38(5)30(35)10-9-11-31-36(3,4)27-23-25(51(47,48)49)14-16-29(27)39(31)20-8-6-7-12-32(41)37-19-21-40-33(42)17-18-34(40)43;/h9-11,13-18,22-23H,6-8,12,19-21H2,1-5H3,(H2-,37,41,44,45,46,47,48,49);/q;+1/p-1 |
InChI Key |
UWKRYHIPIWAWJR-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origin of Product |
United States |
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